![molecular formula C17H16N4O4S B6426848 3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione CAS No. 2034493-09-7](/img/structure/B6426848.png)
3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
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Description
The compound “3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione” belongs to the quinazolinone class of compounds . Quinazolinones have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the Niementowski reaction of anthranilic acid derivatives and amides . In one study, a series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones were synthesized by reacting 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with phthalic anhydride . The starting material, 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones, were synthesized from various primary amines .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be altered using different synthetic approaches, which can enhance their biological activity . For instance, the structure of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was characterized by different spectral methods .Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For example, the hydrazide of a quinazolinone derivative can react with different electrophilic reagents such as carbon disulphide, phenyl isothiocyanate, β-diketones, anhydrides, acrylonitrile, ethyl cinnamate, dimethyl acetylene dicarboxylate, aldehydes, arylidene malononitrile, and lauroyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can vary. For instance, one derivative, 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylthio)-3-phenylquinazolin-4(3H)-one, was obtained as a white powder solid .Mechanism of Action
Future Directions
Given the promising biological activities of quinazolinone derivatives, future research could focus on synthesizing new derivatives and evaluating their potential as therapeutic agents . The development of green synthetic procedures, such as the use of deep eutectic solvents (DES) and microwave-induced synthesis, could also be an area of interest .
properties
IUPAC Name |
3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-14(20-7-11(8-20)21-15(23)9-26-17(21)25)5-6-19-10-18-13-4-2-1-3-12(13)16(19)24/h1-4,10-11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVNYLLMBMKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione |
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